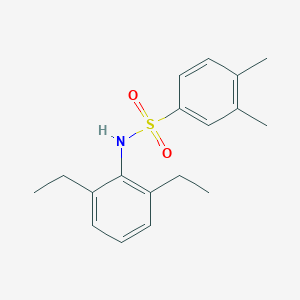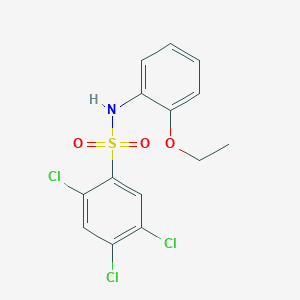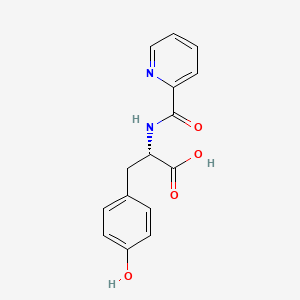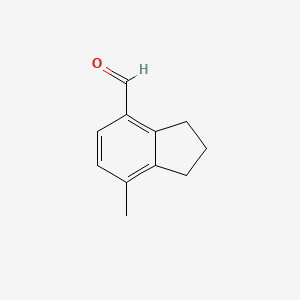![molecular formula C13H13NO2S B7463515 2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
2-[(4-Methylphenyl)methylsulfonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenyl)methylsulfonyl]pyridine, commonly known as MMB, is a chemical compound that belongs to the family of sulfonylpyridines. MMB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia.
作用机制
MMB is a selective antagonist of the 2-[(4-Methylphenyl)methylsulfonyl]pyridine, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The this compound plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The activation of this compound has been implicated in the pathophysiology of various neurological disorders, including addiction, anxiety, depression, and schizophrenia. MMB binds to the allosteric site of this compound and prevents its activation by glutamate, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MMB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, MMB has been found to reduce the levels of pro-inflammatory cytokines in the brain, which are implicated in the pathophysiology of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using MMB in lab experiments is its high selectivity for 2-[(4-Methylphenyl)methylsulfonyl]pyridine. This allows researchers to study the specific effects of this compound antagonism without affecting other neurotransmitter systems. Additionally, MMB has a long half-life and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of MMB is its relatively low potency compared to other this compound antagonists. This may limit its usefulness in certain experiments where high doses are required.
未来方向
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB in various neurological disorders. Clinical trials are needed to determine the safety and efficacy of MMB in humans. Another area of research is the development of more potent and selective 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonists. This may lead to the discovery of new drugs for the treatment of neurological disorders. Additionally, the effects of long-term MMB administration on neuronal function and plasticity need to be further studied to determine its potential for neuroprotection.
合成方法
The synthesis of MMB involves the reaction of 4-methylbenzyl chloride with sodium pyridine-2-sulfinate in the presence of a base. The reaction proceeds through the formation of an intermediate sulfoxide, which is then oxidized to the sulfone by an oxidizing agent. The final product is obtained after purification by column chromatography. The yield of the synthesis is typically around 50%.
科学研究应用
MMB has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MMB has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol. Additionally, MMB has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-5-7-12(8-6-11)10-17(15,16)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVCJHXNRTNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
